molecular formula C14H25NO5 B1398076 (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 365997-33-7

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No.: B1398076
CAS No.: 365997-33-7
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Biological Activity

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known by its CAS number 365997-33-7, is a compound recognized for its potential biological activities, particularly as a building block in the synthesis of pharmaceutical agents. This compound features a cyclohexane ring with hydroxyl and amino functional groups, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • Melting Point : 93-95°C
  • Boiling Point : 406.6±45.0 °C (predicted)
  • Density : 1.12±0.1 g/cm³ (predicted)
  • Solubility : Sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate
  • pKa : 11.73±0.60 (predicted)
PropertyValue
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Melting Point93-95°C
Boiling Point406.6±45.0 °C
Density1.12±0.1 g/cm³
SolubilityChloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly)
pKa11.73±0.60

The compound has been identified as a precursor for the synthesis of various stereoisomers of diaminocyclohexane carboxamide, which are crucial intermediates in the development of factor Xa inhibitors—anticoagulants that play a significant role in the management of thromboembolic disorders . The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, facilitating its use in biological systems.

Case Studies and Research Findings

  • Anticoagulant Activity :
    • Research indicates that derivatives synthesized from this compound exhibit significant anticoagulant properties by inhibiting factor Xa activity . This has implications for developing novel anticoagulants that could offer improved safety profiles compared to existing therapies.
  • Synthesis of Factor Xa Inhibitors :
    • A study demonstrated the successful use of this compound in synthesizing factor Xa inhibitors through a multi-step reaction process involving various reagents and conditions . The intermediates produced showed promising results in vitro for anticoagulant activity.
  • Biological Compatibility :
    • The compound's structural features suggest good compatibility with biological systems, which is critical for its application in drug development . Its solubility profile indicates potential for formulation into various delivery systems.

Properties

IUPAC Name

ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFMJGAVWORNIZ-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

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